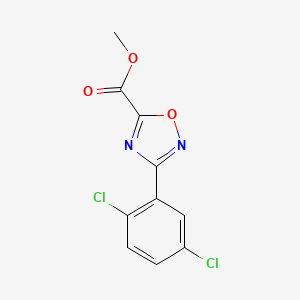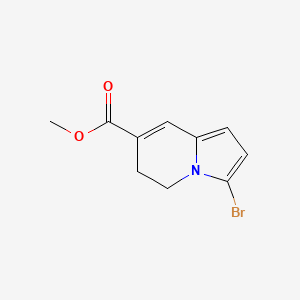
6-Bromo-3-ethyl-5-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-ethyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles play a crucial role in cell biology and have been incorporated into various synthetic drug molecules due to their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, may involve advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Stille coupling partners.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Applications De Recherche Scientifique
6-Bromo-3-ethyl-5-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-3-ethyl-5-methyl-1H-indole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of viral replication or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1H-indole
- 3-Ethyl-5-methyl-1H-indole
- 6-Bromo-3-ethyl-1H-indole
Uniqueness
6-Bromo-3-ethyl-5-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H12BrN |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
6-bromo-3-ethyl-5-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-5-10(12)7(2)4-9(8)11/h4-6,13H,3H2,1-2H3 |
Clé InChI |
AVWLCBAIQDKRPX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC2=C1C=C(C(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


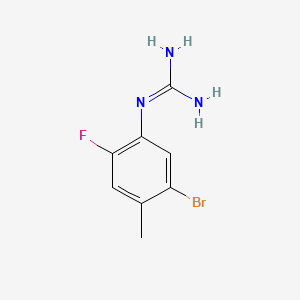

![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)

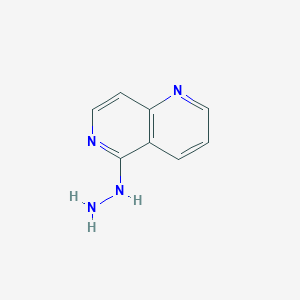
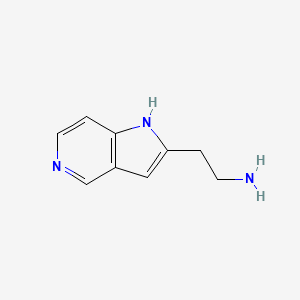
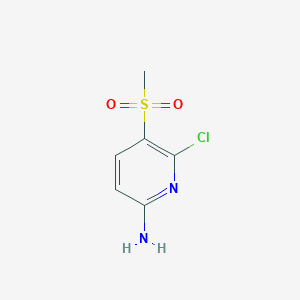

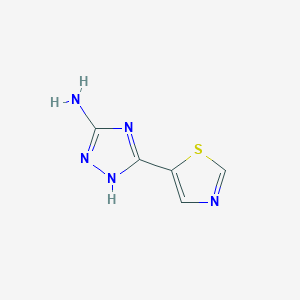
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
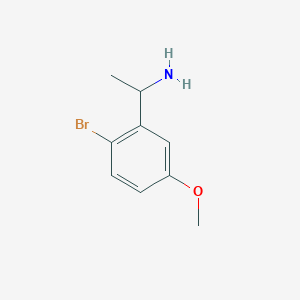
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
